molecular formula C15H15N5O4S B12216428 3,4-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

3,4-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B12216428
M. Wt: 361.4 g/mol
InChI Key: ONVLITULPMCVBO-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is an organic compound that features a sulfonamide group, a tetrazole ring, and methoxy substituents on the benzene ring. This compound is of interest due to its potential bioactive properties and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tetrazoles is the reaction of sodium azide with nitriles in the presence of catalysts such as zinc salts . The sulfonamide group can be introduced through the reaction of an amine with a sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

3,4-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity . The sulfonamide group can also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxyphenyl derivatives: Compounds with similar methoxy substitutions on the benzene ring.

    Tetrazole derivatives: Compounds containing the tetrazole ring, which are known for their bioactivity.

    Sulfonamide derivatives: Compounds with the sulfonamide group, widely used in medicinal chemistry.

Uniqueness

3,4-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the tetrazole and sulfonamide groups allows for diverse interactions with biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C15H15N5O4S

Molecular Weight

361.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C15H15N5O4S/c1-23-14-7-6-13(9-15(14)24-2)25(21,22)17-11-4-3-5-12(8-11)20-10-16-18-19-20/h3-10,17H,1-2H3

InChI Key

ONVLITULPMCVBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3)OC

Origin of Product

United States

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